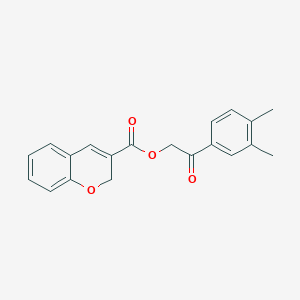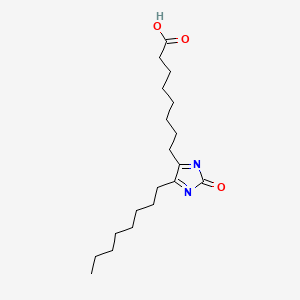
2-(1H-Benzimidazole-2-carbonyl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzo[d]imidazole-2-carbonyl)-N-methylbenzamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazole-2-carbonyl)-N-methylbenzamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve multi-component reactions. These reactions are designed to be efficient and environmentally friendly, utilizing catalysts and green chemistry principles . For instance, the use of erbium triflate as a catalyst in multi-component reactions has been reported to yield highly substituted imidazole derivatives in excellent yields .
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d]imidazole-2-carbonyl)-N-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzimidazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.
Scientific Research Applications
2-(1H-benzo[d]imidazole-2-carbonyl)-N-methylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazole-2-carbonyl)-N-methylbenzamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include the inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-(1H-benzo[d]imidazole-2-carbonyl)-N-ethylbenzamide: A similar compound with an ethyl group instead of a methyl group.
2-(1H-benzo[d]imidazole-2-carbonyl)-N-phenylbenzamide: Another derivative with a phenyl group.
Uniqueness
2-(1H-benzo[d]imidazole-2-carbonyl)-N-methylbenzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group can affect its binding affinity to molecular targets and its overall pharmacokinetic properties.
Properties
CAS No. |
62367-29-7 |
|---|---|
Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-(1H-benzimidazole-2-carbonyl)-N-methylbenzamide |
InChI |
InChI=1S/C16H13N3O2/c1-17-16(21)11-7-3-2-6-10(11)14(20)15-18-12-8-4-5-9-13(12)19-15/h2-9H,1H3,(H,17,21)(H,18,19) |
InChI Key |
WHBPNEAGUQTSOP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1C(=O)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B12947835.png)
![Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B12947843.png)
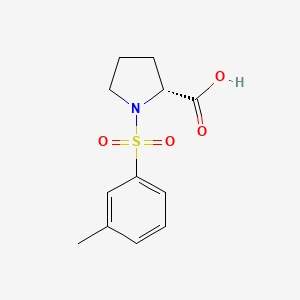
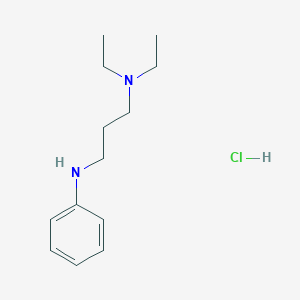
![Cyclopentanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12947857.png)
![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid](/img/structure/B12947860.png)
![2,2,8-Trimethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine](/img/structure/B12947867.png)
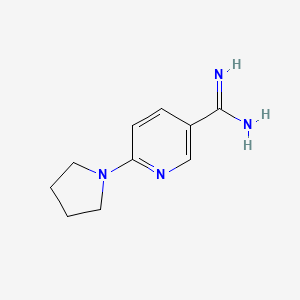
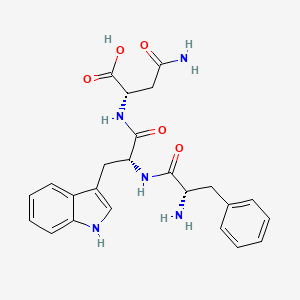
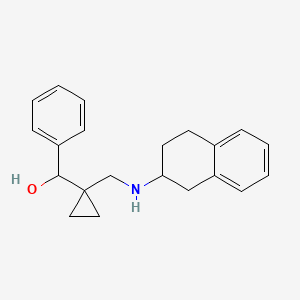
![5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947892.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-sulfonyl chloride](/img/structure/B12947895.png)
